

commercial suppliers of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1431302

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-5-(trifluoromethoxy)phenylboronic Acid**: Sourcing, Application, and Quality Control

Introduction

3-Chloro-5-(trifluoromethoxy)phenylboronic acid is a specialized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a reactive boronic acid moiety—makes it a valuable synthon for introducing complex functionalities into target molecules. The trifluoromethoxy (-OCF₃) group, in particular, is prized in drug discovery for its ability to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties.^{[1][2]} This guide provides an in-depth overview of this reagent, covering its commercial availability, core applications in chemical synthesis, and essential protocols for its use and validation in a research setting.

Compound Profile

A clear understanding of the reagent's fundamental properties is the first step in its successful application.

- IUPAC Name: (3-Chloro-5-(trifluoromethoxy)phenyl)boronic acid

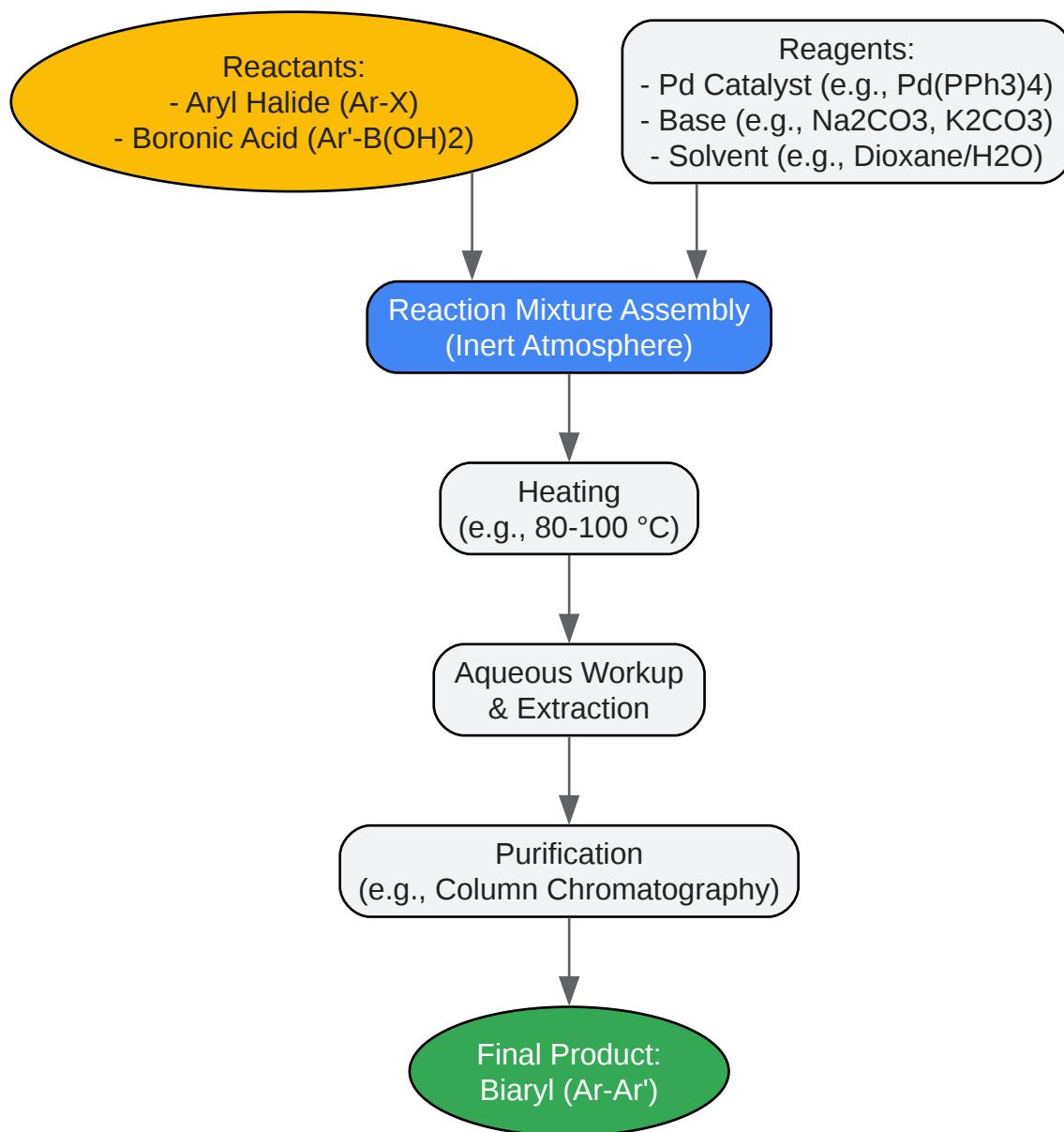
- CAS Number: 1451393-40-0[3]
- Molecular Formula: C₇H₅BClF₃O₃
- Molecular Weight: 240.37 g/mol [3]
- Appearance: Typically a white to off-white solid.

Caption: Structure of **3-Chloro-5-(trifluoromethoxy)phenylboronic acid**.

Commercial Availability and Sourcing

Acquiring high-quality starting materials is critical for reproducible research. **3-Chloro-5-(trifluoromethoxy)phenylboronic acid** is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive analytical data (e.g., Certificate of Analysis with NMR and/or LC-MS data) to ensure material identity and purity.

Supplier	Location	Notes
Ambeed, Inc.	USA	Specializes in building blocks and advanced intermediates. [4]
AiFChem (an XtalPi company)	USA	Focuses on AI-driven chemical synthesis and production.[4]
BLD Pharmatech Ltd.	China	Manufacturer of chemical building blocks for various industries.[4]
SAGECHEM LIMITED	China	R&D, manufacturing, and distribution of pharmaceutical intermediates.[4]
Sunway Pharm Ltd.	China	Lists the compound with CAS 1451393-40-0.[3]
LEAP CHEM Co., Ltd.	China	Specializes in supplying fine chemicals.[4]


Note: Researchers should be cautious of similarly named compounds, such as 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS 1160561-31-8), and verify the CAS number to ensure the correct reagent is ordered.[\[5\]](#)[\[6\]](#)

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms to construct biaryl or vinyl-aryl structures.[\[7\]](#)[\[8\]](#)

In this context, **3-Chloro-5-(trifluoromethoxy)phenylboronic acid** serves as the organoboron component, which, after activation by a base, transfers its substituted phenyl group to the palladium catalyst. This aryl-palladium intermediate then couples with an organohalide (e.g., an aryl bromide or iodide), yielding the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **3-Chloro-5-(trifluoromethoxy)phenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a substituted biaryl product.

Materials:

- **3-Chloro-5-(trifluoromethoxy)phenylboronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equiv.)
- Sodium Carbonate (Na_2CO_3) (2.0 equiv.)
- 1,4-Dioxane
- Deionized Water

Methodology:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), **3-Chloro-5-(trifluoromethoxy)phenylboronic acid** (1.2 equiv.), and sodium carbonate (2.0 equiv.).
 - Causality: The boronic acid is used in slight excess to ensure complete consumption of the potentially more valuable aryl halide. The base is essential for the transmetalation step of the catalytic cycle.^[9]
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask via syringe. The mixture should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.
 - Causality: A biphasic solvent system is common; the aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.^[7]
- Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of inert gas.
 - Causality: $\text{Pd}(\text{PPh}_3)_4$ is a common and effective air-sensitive Pd(0) catalyst precursor for Suzuki couplings.

- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
- Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quality Control and Characterization

Arylboronic acids can present analytical challenges due to their tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines.[11][12] This equilibrium can complicate characterization and accurate weighing.

- Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS) are powerful techniques for assessing the purity of boronic acids and monitoring reaction progress.[13] Special methods, such as using aprotic diluents or basic mobile phases, may be required to prevent on-column hydrolysis of related boronate esters, a common synthetic precursor.[14][15][16]
- Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H and ¹³C NMR will confirm the structure of the aromatic core, while ¹⁹F NMR is useful for verifying the trifluoromethoxy group, and ¹¹B NMR can provide information about the boronic acid moiety.[2]
- Potential Impurities: Be aware that arylboronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under certain conditions, which may be a source of impurity.[17]

Handling and Storage

Proper handling and storage are necessary to maintain the integrity of the reagent.

- **Hygroscopicity:** Arylboronic acids are often hygroscopic, meaning they can absorb moisture from the air.[\[18\]](#)[\[19\]](#) This can affect weighing accuracy and potentially promote degradation.
- **Storage Conditions:** Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[\[18\]](#) Refrigeration is often recommended to maintain long-term quality.
- **Incompatibilities:** Avoid storing near strong oxidizing agents, strong acids, or strong bases.[\[18\]](#)[\[19\]](#)

Conclusion

3-Chloro-5-(trifluoromethoxy)phenylboronic acid is a highly functionalized building block that empowers chemists to construct novel molecules with desirable physicochemical properties. A successful outcome when using this reagent hinges on careful sourcing from reputable suppliers, meticulous execution of synthetic protocols like the Suzuki-Miyaura coupling under controlled conditions, and rigorous quality control of both the starting material and the final product. By understanding the inherent chemical properties and applying the principles outlined in this guide, researchers can effectively leverage this valuable tool in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
3. 3-Chloro-5-(trifluoromethoxy)phenylboronic acid - CAS:1451393-40-0 - Sunway Pharm Ltd [3wpharm.com]
4. (3-Chloro-5-(trifluoromethoxy)phenyl)boronic acid Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]
- 6. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi-res.com [mdpi-res.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. fishersci.com [fishersci.com]
- 19. laballey.com [laballey.com]
- To cite this document: BenchChem. [commercial suppliers of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1431302#commercial-suppliers-of-3-chloro-5-trifluoromethoxy-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com